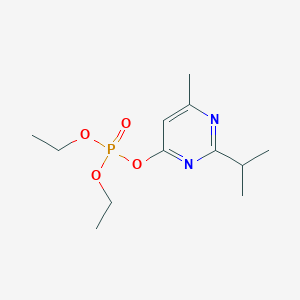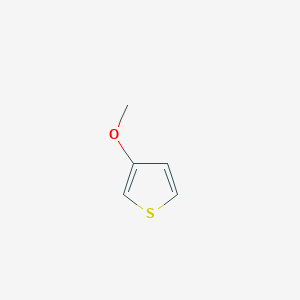
3-Méthoxythiophène
Vue d'ensemble
Description
3-Methoxythiophene is a heterocyclic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a methoxy group (-OCH3) is attached to the third carbon of the thiophene ring. This compound is known for its unique electronic, optical, and redox properties, making it a valuable building block in various fields such as organic electronics, pharmaceuticals, and materials science .
Applications De Recherche Scientifique
3-Methoxythiophene has a wide range of applications in scientific research:
Mécanisme D'action
Safety and Hazards
3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .
Orientations Futures
The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxythiophene can be synthesized through several methods. One common method involves the reaction of 3-bromothiophene with sodium methoxide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of 3-methoxythiophene often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxythiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 2-Methoxythiophene
- 3,4-Dimethoxythiophene
- 3-Thiopheneacetic acid
- 3,4-Ethylenedioxythiophene (EDOT)
Comparison: 3-Methoxythiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 3,4-ethylenedioxythiophene (EDOT) is another widely studied thiophene derivative known for its high conductivity and stability. 3-methoxythiophene offers lower steric hindrance, making it suitable for the synthesis of high-quality electrochromic materials .
Propriétés
IUPAC Name |
3-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKGCVUDQRZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96299-24-0 | |
| Record name | Thiophene, 3-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40170014 | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-92-1 | |
| Record name | 3-Methoxythiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxythiophene?
A1: 3-Methoxythiophene has a molecular formula of C5H6OS and a molecular weight of 114.18 g/mol.
Q2: How is 3-Methoxythiophene typically synthesized?
A2: A common synthesis route involves reacting 3-Bromothiophene with Sodium methoxide, using Cuprous bromide as a catalyst and N-Methylpyrrolidone (NMP) as a solvent. [, , ] This method has been reported to yield 3-Methoxythiophene with yields exceeding 80%. [] Other synthetic approaches utilize anhydrous Sodium bisulfate or anhydrous Potassium bisulfate as catalysts. [, ]
Q3: What spectroscopic techniques are commonly used to characterize 3-Methoxythiophene?
A3: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS). [, , ] These techniques help confirm the structure and purity of the synthesized compound.
Q4: What unique optical property does 3-Methoxythiophene exhibit in certain film forms?
A4: 3-Methoxythiophene, when doped with Perchlorate and cast into films, exhibits a distinctive gold-like luster. [, ] This property stems from the formation of highly regular and compact edge-on lamellar crystallites, not from structural color or high-density free electrons. [, ]
Q5: How does the choice of solvent affect the film-forming properties of 3-Methoxythiophene?
A5: The solvent significantly influences the self-assembly and optical properties of 3-Methoxythiophene films. For instance, using Nitromethane as a solvent leads to the formation of π-dimers and π-stacks, which contribute to enhanced specular reflectance and crystallinity compared to films prepared from Acetonitrile solutions. []
Q6: Can 3-Methoxythiophene be incorporated into polymer matrices to achieve specific properties?
A6: Yes, 3-Methoxythiophene has been incorporated into Polyester matrix films. The oligomer forms edge-on lamellar crystallites within the matrix, contributing to a gold tone in the resulting material. []
Q7: Are there water-soluble forms of 3-Methoxythiophene available?
A7: Yes, Chloride-doped oligo(3-methoxythiophene) dyes exhibit water solubility. These dyes form regular and compact edge-on lamella crystallites, leading to highly lustrous gold- and bronze-like hues upon curing. Furthermore, the films become water-insoluble upon dehydration, enhancing their suitability for industrial applications. []
Q8: What is the electrochemical behavior of 3-Methoxythiophene?
A8: 3-Methoxythiophene can be electrochemically polymerized. [, , , ] The electrochemical properties of the resulting polymer, poly(3-methoxythiophene), are influenced by factors like supporting electrolyte, polymerization conditions, and the presence of other monomers. [, , ]
Q9: Can poly(3-methoxythiophene) be used to improve the electrochemical performance of other materials?
A9: Yes, poly(3-methoxythiophene) has been shown to enhance the electrochemical performance of 2,5-Dimercapto-1,3,4-Thiadiazole (DMcT). [] This improvement is attributed to the formation of electron-donor-acceptor adducts between the two compounds.
Q10: What are the potential applications of poly(3-methoxythiophene) in electrochemical devices?
A10: Poly(3-methoxythiophene) shows promise in electrochemical capacitors. Composites of poly(3-methoxythiophene) with Activated Carbon Fiber demonstrate enhanced pseudo-capacitance compared to bare Activated Carbon Fiber. []
Q11: How does the reactivity of 3-Methoxythiophene compare to other substituted thiophenes?
A11: 3-Methoxythiophene exhibits a distinct reactivity profile. Studies comparing its reactivity with other substituted thiophenes in reactions such as oxidative addition to Platinum(0), Palladium(0), and Nickel(0) complexes reveal the influence of the methoxy group on selectivity and reaction pathways. [, ]
Q12: Does 3-Methoxythiophene undergo specific reactions that highlight its chemical properties?
A12: Yes, 3-Methoxythiophene participates in unique reactions. For instance, under acidic conditions, 3-Methoxythiophene-2-methanol undergoes condensation reactions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products. []
Q13: Can 3-Methoxythiophene be used as a building block in organic synthesis?
A13: Yes, 3-Methoxythiophene serves as a versatile building block in organic synthesis. For example, it can be employed in the synthesis of tetraarylthiophenes through sequential C–H arylation reactions. [, ] These tetraarylthiophenes can be further transformed into complex structures like octaarylnaphthalenes and octaarylanthracenes. []
Q14: Does 3-Methoxythiophene display any unusual thermal behavior?
A14: Yes, 2-Bromo-3-methoxythiophene has been observed to undergo spontaneous combustion. Theoretical studies using Density Functional Theory (DFT) calculations suggest that this phenomenon is linked to the dimerization and trimerization reactions of the molecule, facilitated by the easy elongation of the carbon-bromine bond. []
Q15: What are the potential applications of 3-Methoxythiophene and its derivatives?
A15: 3-Methoxythiophene and its derivatives hold promise in various fields, including:
- Metal-effect coatings and printings: Water-soluble oligo(3-methoxythiophene) dyes offer an alternative to traditional metal-based pigments, enabling the creation of highly lustrous, environmentally friendly coatings. []
- Organic electronics: The controlled orientation and self-assembly of 3-Methoxythiophene derivatives in films make them attractive for organic electronic devices. []
- Electrochemical sensors: Hybrid composites incorporating poly(3-methoxythiophene) and Metal-Organic Frameworks (MOFs) demonstrate potential in electrochemical sensing applications, as exemplified by the detection of 4-Nitrobenzaldehyde. []
- Controlled release systems: Polymerized 3-Methoxythiophene shows potential for controlled release applications, as demonstrated by its use in the controlled release of the neurotransmitter Glutamate. []
Q16: What are some future research directions for 3-Methoxythiophene?
A16: Future research on 3-Methoxythiophene could explore:
- Optimizing the synthesis of 3-Methoxythiophene oligomers and polymers with controlled molecular weight and regioregularity for improved performance in electronic and optical applications. [, ]
- Developing new synthetic methodologies to access a broader range of 3-Methoxythiophene derivatives with tailored properties. [, ]
- Investigating the biocompatibility and biodegradability of 3-Methoxythiophene-based materials for potential biomedical applications. []
- Exploring the use of computational chemistry and modeling to predict the properties and reactivity of new 3-Methoxythiophene derivatives, guiding the design of materials with enhanced performance. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


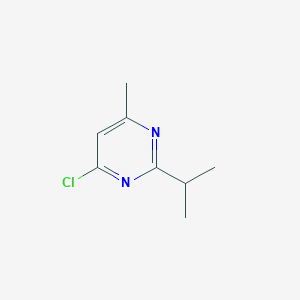
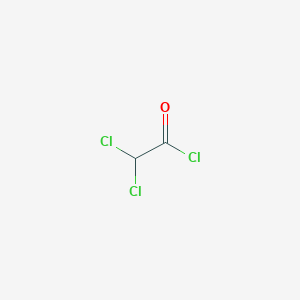


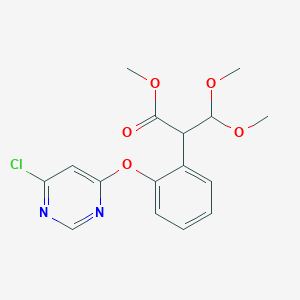
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
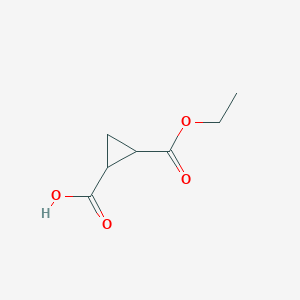


![1,5,7-Triazabicyclo[4.4.0]dec-5-ene](/img/structure/B46657.png)
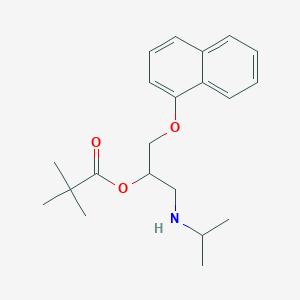
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

